molecular formula C20H19N3O3S2 B2851952 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide CAS No. 878697-98-4

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide

Cat. No.: B2851952
CAS No.: 878697-98-4
M. Wt: 413.51
InChI Key: VCDFPQQEBYAHMZ-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring, substituted at position 3 with an allyl group and at position 2 with a thioacetamide moiety linked to a 2-hydroxyphenyl group.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-2-10-23-19(26)17-12-6-5-9-15(12)28-18(17)22-20(23)27-11-16(25)21-13-7-3-4-8-14(13)24/h2-4,7-8,24H,1,5-6,9-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFPQQEBYAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3O)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a thieno[2,3-d]pyrimidine core combined with a thioether and an acetamide functional group. This article reviews the biological activity of this compound based on existing research and findings.

The molecular formula of the compound is C16H19N3O2S2C_{16}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of approximately 389.49 g/mol. Its unique structural characteristics may contribute to diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies on related derivatives show potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
10bBJ-1 (normal)221.7 ± 30

The presence of the thieno[2,3-d]pyrimidine moiety has been linked to enhanced inhibition of key targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are critical in cancer progression.

The proposed mechanism of action for similar compounds involves:

  • Inhibition of Cell Proliferation : Compounds inhibit cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Signaling Pathways : Inhibition of EGFR and PI3K pathways leads to reduced survival signaling in cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications in the substituents on the thieno[2,3-d]pyrimidine scaffold can significantly affect biological activity. For example:

  • The introduction of an allyl group enhances cytotoxicity.
  • Variations in the acetamide substituent can alter solubility and bioavailability.

Case Studies

  • Cytotoxicity Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for cytotoxic effects against MCF-7 and HCT-116 cell lines. The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
    CompoundCell LineIC50 (µM)Notes
    Compound AMCF-715.0High potency
    Compound BHCT-11611.0Comparable to doxorubicin
  • In Silico Studies : Molecular docking studies indicated strong binding affinities to EGFR and PI3K, suggesting that this compound could serve as a lead for further development in anticancer therapies.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable absorption characteristics for compounds in this class:

PropertyValue
GIT AbsorptionHigh
BBB PermeabilityNo
Bioavailability Score0.55

These properties indicate potential for effective oral bioavailability while minimizing central nervous system side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound Not Reported Expected C=O (~1680), -OH (~3400)
Ethyl ester derivative (15 ) 213–215 1733 (ester), 1679 (amide)
Chlorophenyl analog () Not Reported
N-(3-tert-Butylisoxazol-5-yl) derivative (9b ) 110–112 1613 (C=N), 1670 (C=O)

Cytotoxicity

  • N-(3-tert-Butylisoxazol-5-yl) derivatives (): Exhibit IC₅₀ values of 4.54–5.07 µM against HT-29 (colorectal) and MCF-7 (breast) cancer cells. The tert-butyl group enhances steric bulk, possibly improving target affinity .
  • The allyl group may modulate potency differently than tert-butyl or chlorophenyl substituents .

Enzyme Inhibition

  • 2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines (): Demonstrated anti-tyrosinase activity, with IC₅₀ values < 10 µM. The target compound’s 2-hydroxyphenyl group may enhance tyrosinase binding via phenolic interactions .

Key Research Findings

Synthetic Flexibility: The thieno[2,3-d]pyrimidine core allows diverse substitutions (allyl, chlorophenyl, hydrazide) via cyclocondensation or alkylation, enabling tailored bioactivity .

Substituent Impact :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) improve stability but may reduce reactivity.
  • Hydrogen-bonding groups (e.g., 2-hydroxyphenyl) enhance target interaction, as seen in enzyme inhibitors .

Cytotoxicity-Structure Relationship : Bulky substituents (e.g., tert-butyl) correlate with improved anticancer activity, suggesting the allyl group in the target compound may offer a balance between lipophilicity and steric effects .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis requires multi-step organic reactions, often involving cyclocondensation, alkylation, and thioacetamide coupling. Critical steps include:

  • Cyclocondensation : Using ethanol or glacial acetic acid under reflux to form the thieno[2,3-d]pyrimidine core .
  • Alkylation : Introducing the allyl or hydroxyphenyl groups via 2-chloroacetamide derivatives, optimized with sodium methylate as a base .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while temperature control (50–80°C) prevents side reactions .
  • Catalysts : Bases like NaOH or K₂CO₃ are often used to deprotonate intermediates and drive thioether formation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 6.77–8.33 ppm, NH peaks at δ 9.78–12.50 ppm) and confirms substituent integration .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 326–344) and detects fragmentation patterns .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data?

Discrepancies in C, H, N, or S values (e.g., ΔC < 0.1%) may arise from:

  • Hydration/solvent retention : Use thermogravimetric analysis (TGA) to detect residual solvents .
  • Sample purity : Recrystallize the compound or employ HPLC to isolate impurities .
  • Analytical error : Cross-validate with combustion analysis and high-resolution MS .

Q. What strategies optimize the yield of the final product in multi-step synthesis?

  • Step-wise monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times .
  • Temperature control : Maintain ≤80°C during exothermic steps (e.g., cyclocondensation) to avoid decomposition .
  • Catalyst optimization : Screen palladium or copper catalysts for coupling reactions to enhance efficiency .

Q. How to determine structure-activity relationships (SAR) for this compound’s pharmacological effects?

  • In vitro assays : Test kinase inhibition or receptor binding using ELISA or fluorescence polarization .
  • Molecular docking : Model interactions with target proteins (e.g., tyrosine kinases) to identify critical binding motifs .
  • Analog synthesis : Modify the allyl or hydroxyphenyl groups and compare bioactivity trends .

Q. What are common degradation pathways under physiological conditions, and how to assess stability?

  • Hydrolysis : The acetamide bond may cleave in acidic/basic environments. Monitor via pH-stress testing and LC-MS .
  • Oxidation : The thioether group is susceptible to peroxides. Use radical scavengers (e.g., BHT) in formulations .
  • Stability assays : Conduct accelerated stability studies (40°C/75% RH) and quantify degradation products with UPLC .

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